molecular formula C8H5BrF4O B8240404 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B8240404
M. Wt: 273.02 g/mol
InChI Key: UDRCRZRPHBGFGI-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative with a molecular formula of C₈H₅BrF₄O (inferred from structural analogs). The compound features three distinct substituents on the benzyl ring:

  • Fluorine at the 2-position, influencing electronic properties via its electron-withdrawing nature.
  • Trifluoromethyl (CF₃) at the 6-position, a strong electron-withdrawing group that enhances stability and modulates reactivity.

This combination of substituents makes the compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science, particularly where precise electronic and steric tuning is required.

Properties

IUPAC Name

[4-bromo-2-fluoro-6-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCRZRPHBGFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and subsequent functional group transformations. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and thiols, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms contribute to the compound’s reactivity, enabling it to form stable interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 4-bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol can be contextualized by comparing it to related benzyl alcohol derivatives. Below is a detailed analysis supported by experimental data and structural analogs.

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Key Properties/Reactivity Reference
This compound 4-Br, 2-F, 6-CF₃ C₈H₅BrF₄O High steric hindrance and electron withdrawal from CF₃ and Br/F; expected lower reactivity in oxidation compared to less substituted analogs.
4-Bromo-2-fluorobenzyl alcohol 4-Br, 2-F C₇H₆BrFO Lower steric hindrance than the target compound; oxidation yields ~82% due to fluorine’s coordination effects in ortho position.
4-(Trifluoromethyl)benzyl alcohol 4-CF₃ C₈H₇F₃O Oxidation to 4-(trifluoromethyl)benzaldehyde occurs with >99% yield due to CF₃’s electron-withdrawing effect enhancing aldehyde stability.
2-Bromo-4-fluorobenzyl alcohol 2-Br, 4-F C₇H₆BrFO Bromine in ortho position may sterically hinder oxidation; limited data, but expected lower yields compared to para-substituted analogs.
4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol 4-Br, 2-Cl, 5-CF₃ C₈H₅BrClF₃O Chlorine at 2-position increases electron withdrawal but reduces steric bulk compared to fluorine; CF₃ at 5-position alters regioselectivity in reactions.

Reactivity in Oxidation Reactions

  • Electron-Withdrawing Groups (EWGs): The CF₃ group in 4-(trifluoromethyl)benzyl alcohol (Entry 3) significantly enhances oxidation efficiency (>99% yield). In contrast, ortho-substituted fluorines (e.g., 2-fluorobenzyl alcohol) reduce yields to ~82% due to coordination with the catalyst surface.
  • Steric Effects: Bromine in the 4-position (as in the target compound) introduces steric hindrance, likely slowing oxidation compared to simpler analogs like benzyl alcohol (99% yield).

Thermal and Chemical Stability

  • The CF₃ group in the target compound improves thermal stability by reducing electron density on the aromatic ring, making it less prone to electrophilic attack.
  • Halogenated analogs (e.g., 4-bromo-2-chloro derivatives) show similar stability trends, though chlorine’s higher polarizability may increase susceptibility to nucleophilic substitution compared to fluorine.

Key Research Findings

  • Catalytic Oxidation: Platinum-based catalysts (e.g., Pt@CHs) efficiently oxidize benzyl alcohols to aldehydes under mild conditions (80°C, O₂ atmosphere). However, steric and electronic effects from substituents critically influence yields.
  • Synthetic Utility: The target compound’s trifluoromethyl group enhances its utility in fluorinated drug synthesis, where stability and lipophilicity are prioritized.

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique trifluoromethyl and bromo substitutions, exhibits various biological activities that are of interest for drug development and therapeutic applications.

  • Molecular Formula : C8H5BrF4O
  • Molecular Weight : 273.02 g/mol
  • CAS Number : 2091423-26-4

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and stability, potentially increasing its binding affinity to enzymes and receptors involved in metabolic pathways.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. Studies have shown that this compound demonstrates significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Anticancer Activity

Fluorinated benzyl alcohols are being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of certain kinases or phosphatases, which play crucial roles in cell signaling and metabolism. The specific interactions with these enzymes could lead to therapeutic applications in diseases characterized by dysregulated signaling pathways.

Study on Antimicrobial Activity

In a recent study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity compared to standard antibiotics.

Investigation of Anticancer Properties

Another study focused on the compound's effects on human cancer cell lines. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell lines. Flow cytometry analysis revealed that the compound induces apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer IC50 (µM)
This compound3215
4-Fluoro-benzyl alcohol6420
Trifluoromethyl benzyl alcohol128>50

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